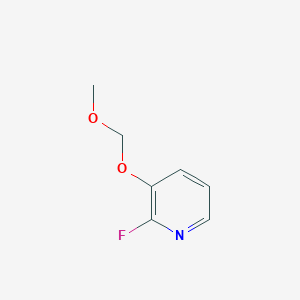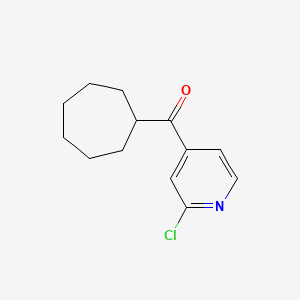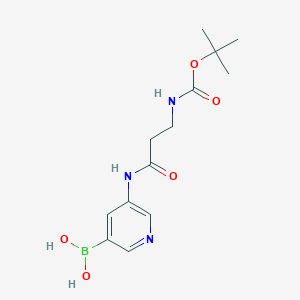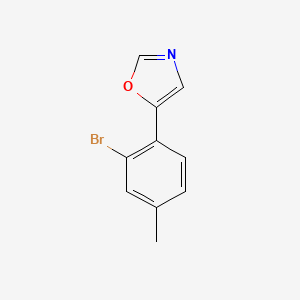
2-Fluoro-3-(methoxymethoxy)pyridine
Overview
Description
Preparation Methods
One common method for synthesizing fluorinated pyridines is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Industrial production methods may involve bulk manufacturing and sourcing of the compound through custom synthesis .
Chemical Reactions Analysis
2-Fluoro-3-(methoxymethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
2-Fluoro-3-(methoxymethoxy)pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)pyridine is not explicitly detailed in the available literature. like other fluorinated compounds, it is likely to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
2-Fluoro-3-(methoxymethoxy)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-bromopyridine: This compound has a bromine atom instead of the methoxymethoxy group, which can lead to different reactivity and applications.
2,6-Difluoropyridine:
3-Fluoro-2-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group, which can enhance its lipophilicity and influence its interactions with biological targets.
Properties
IUPAC Name |
2-fluoro-3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOQLVBJDLBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














